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Compound of Interest

Compound Name: C15H24IN303

Cat. No.: B12621583

Disclaimer: A comprehensive search of chemical databases and scientific literature did not yield
a specific, well-characterized compound with the molecular formula C15H24IN303. The
following technical guide is based on a hypothetical molecule that fits this formula, serving as a
representative example for researchers, scientists, and drug development professionals
interested in the physical and chemical properties of novel iodinated organic compounds.

Hypothetical Structure and Rationale

To explore the potential properties of a C15H24IN303 molecule, we propose a hypothetical
structure incorporating common pharmacophores and functional groups relevant to drug
discovery. Our representative molecule, (S)-1-((2R,3R,4S,5R)-3-iodo-4-hydroxy-5-
(hydroxymethyl)pyrrolidin-2-yl)-N,N-dipropyl-1H-imidazole-4-carboxamide, is presented below.

Rationale for the Hypothetical Structure:

o Pyrrolidine Core: A common scaffold in medicinal chemistry, often found in biologically active
compounds. The stereochemistry is defined to represent a specific isomer.

» lodine Atom: The presence of iodine significantly impacts the molecule's lipophilicity,
metabolic stability, and potential for halogen bonding interactions with biological targets. It is
placed on the pyrrolidine ring.

o Imidazole-carboxamide Moiety: This group provides a combination of hydrogen bond donors
and acceptors, as well as aromatic character, which can be crucial for receptor binding.
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» N,N-dipropyl Group: These alkyl chains contribute to the overall lipophilicity of the molecule.

e Hydroxyl Groups: These are included to provide hydrogen bonding capabilities and influence
solubility.

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of our
hypothetical C15H24IN303 molecule. These values are estimations based on computational
models and the known properties of similar functional groups.
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Property Predicted Value Notes
) Calculated from the molecular
Molecular Weight 421.28 g/mol
formula.
Estimated range for a
Melting Point 150-165 °C crystalline solid with multiple
hydrogen bonding sites.
High boiling point expected
- ) due to polarity and molecular
Boiling Point > 400 °C (decomposes) ] ]
weight; likely to decompose
before boiling.
The presence of hydroxyl and
Sparingly soluble in water; amide groups provides some
Solubility Soluble in methanol, ethanol, water solubility, but the larger
DMSO, and DMF. carbon skeleton and iodine
atom reduce it.
Basic pKa ~ 7.5 (pyrrolidine The pyrrolidine nitrogen is
pKa nitrogen); Acidic pKa ~ 13 expected to be the most basic
(hydroxyl groups) site.
A measure of lipophilicity; the
LogP 25-35 value suggests moderate cell
permeability.
Typical appearance for man
White to off-white crystalline P ] PP ) Y
Appearance organic compounds of this

solid

nature.

General Experimental Protocols

The synthesis and characterization of a molecule like our hypothetical C15H24IN303 would

involve a multi-step process.

General Synthetic Workflow
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A plausible synthetic route could involve the coupling of a protected, iodinated pyrrolidine
derivative with a functionalized imidazole. The following diagram illustrates a general workflow.

General synthetic workflow for the hypothetical C15H24IN303.

Key Experimental Methodologies

o Amide Coupling: To a solution of the imidazole carboxylic acid (1.0 eq) in a suitable solvent
(e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are
added. The mixture is stirred for 15 minutes before the addition of the iodinated pyrrolidine
amine (1.0 eq). The reaction is monitored by LC-MS until completion.

 Purification: The crude product is purified by reverse-phase preparative HPLC using a C18
column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

o Structural Characterization:

o H and 3C NMR: Spectra are recorded on a 400 MHz spectrometer in a suitable
deuterated solvent (e.g., DMSO-ds). The chemical shifts, coupling constants, and
integration values are used to confirm the proton and carbon environments.

o High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the exact
mass of the synthesized compound, matching the calculated mass for C15H24IN303.

Potential Biological Activity and Signaling Pathways

Given the structural features of our hypothetical molecule, it could be hypothesized to interact
with various biological targets. The presence of the pyrrolidine and imidazole moieties suggests
potential activity as an enzyme inhibitor or a receptor ligand.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket
of the enzyme. The imidazole-carboxamide portion of our molecule could form key hydrogen
bonds with the hinge region of a kinase, while the iodinated pyrrolidine could occupy a
hydrophobic pocket.
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The diagram below illustrates a hypothetical signaling pathway that could be modulated by a
kinase inhibitor.

Hypothetical kinase inhibition signaling pathway.

This guide provides a framework for understanding the potential properties and scientific
exploration of a novel iodinated organic compound with the formula C15H24IN303. The
principles and methodologies described are broadly applicable to the design, synthesis, and
evaluation of new chemical entities in drug discovery and chemical biology.

 To cite this document: BenchChem. [An In-depth Technical Guide to a Representative
lodinated Organic Compound: C15H24IN303]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12621583#c15h24in303-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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